Selectivity Profile: PLN-1474 is a Potent Inhibitor of Both αvβ1 and αvβ6 Integrins
PLN-1474 demonstrates equipotent inhibition of αvβ1 and αvβ6 integrins, with IC50 values of <50 nM for both targets as measured by solid-phase binding assays [1]. This contrasts with other αv integrin inhibitors, such as GSK3008348, which exhibits a clear preference for αvβ6 (IC50 = 1.5 nM) over αvβ1 (IC50 = 2.83 nM) . The dual activity profile of PLN-1474 may be critical in fibrotic diseases where both integrins contribute to TGF-β activation.
| Evidence Dimension | Inhibition of αvβ1 and αvβ6 Integrins |
|---|---|
| Target Compound Data | αvβ1 IC50 < 50 nM; αvβ6 IC50 < 50 nM |
| Comparator Or Baseline | GSK3008348: αvβ1 IC50 = 2.83 nM; αvβ6 IC50 = 1.5 nM |
| Quantified Difference | PLN-1474 shows equipotent activity; GSK3008348 shows ~1.9-fold higher potency for αvβ6 over αvβ1. |
| Conditions | Solid-phase binding assay for PLN-1474; cell-free homogeneous time-resolved fluorescence (HTRF) assay for GSK3008348 |
Why This Matters
The specific integrin inhibition profile dictates the downstream biology; PLN-1474's dual inhibition of αvβ1 and αvβ6 distinguishes it from more selective compounds and should guide selection for studies focused on pathways where both integrins are relevant.
- [1] Anjiechem. PLN-1474. Available at: https://www.anjiechem.com/goods-51065.html View Source
